molecular formula C10H13FN2O2 B13221966 N-butyl-4-fluoro-3-nitroaniline

N-butyl-4-fluoro-3-nitroaniline

Cat. No.: B13221966
M. Wt: 212.22 g/mol
InChI Key: AVKHUUMHXLQPOI-UHFFFAOYSA-N
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Description

N-butyl-4-fluoro-3-nitroaniline is a useful research compound. Its molecular formula is C10H13FN2O2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

N-butyl-4-fluoro-3-nitroaniline

InChI

InChI=1S/C10H13FN2O2/c1-2-3-6-12-8-4-5-9(11)10(7-8)13(14)15/h4-5,7,12H,2-3,6H2,1H3

InChI Key

AVKHUUMHXLQPOI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Protocol: N-butyl-4-fluoro-3-nitroaniline

[1]

Executive Summary & Retrosynthetic Logic

The synthesis of N-butyl-4-fluoro-3-nitroaniline (CAS: N/A for specific derivative, core scaffold CAS: 364-76-1) represents a critical transformation in the development of KCNQ potassium channel openers (e.g., Retigabine analogs) and specialized fluorinated intermediates.[1]

The primary challenge in synthesizing this molecule lies in the chemoselectivity required during the alkylation of the aniline nitrogen. The presence of the fluorine atom ortho to the nitro group creates an electron-deficient center at C4, making it susceptible to Nucleophilic Aromatic Substitution (

11

Therefore, this guide advocates for a Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB).[1][2] This route offers superior regiocontrol, preventing both the displacement of the labile fluorine and the formation of the N,N-dibutyl impurity.

Pathway Visualization

The following diagram outlines the optimized synthetic workflow, highlighting the critical divergence point where chemoselectivity is established.

SynthesisPathwayStartp-Fluoroaniline(Starting Material)Inter14-Fluoro-3-nitroaniline(Core Scaffold)Start->Inter1ImineImine Intermediate(Transient)Inter1->ImineNitrationHNO3, H2SO40-5°C(Electrophilic Subst.)ProductN-butyl-4-fluoro-3-nitroaniline(Target)Imine->ProductRedAminButyraldehydeAcOH, DCE(Imine Formation)ReductionNaBH(OAc)3RT, 12h(Selective Reduction)

Figure 1: Step-wise synthesis pathway from p-fluoroaniline to the N-butylated target, emphasizing the reductive amination route.[1][3]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-nitroaniline (Nitration)

If the starting material 4-Fluoro-3-nitroaniline is not purchased commercially, it must be synthesized via nitration.[1][4] This step requires strict temperature control to avoid dinitration.

Reagents:

  • p-Fluoroaniline (1.0 eq)[1]

  • Concentrated Sulfuric Acid (

    
    , solvent/catalyst)[1][5][6]
    
  • Concentrated Nitric Acid (

    
    , 1.05 eq)[1]
    

Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask with p-fluoroaniline and concentrated

    
     (10 vol). Cool the solution to 0–5°C  using an ice/salt bath. Critical: Exothermic dissolution; add amine slowly.
    
  • Nitration: Prepare a mixture of

    
     (1.05 eq) in 
    
    
    (3 vol). Add this mixture dropwise to the aniline solution, maintaining internal temperature below 10°C .
    • Why: Higher temperatures promote dinitration and oxidation of the amine.

  • Reaction: Stir at 0–5°C for 1–2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol).

  • Neutralization: Carefully basify with

    
     or 
    
    
    to pH 8–9 to precipitate the free base.
    • Note: The product is the free amine, not the salt.

  • Isolation: Filter the yellow precipitate, wash with cold water, and dry under vacuum.

  • Yield: Expect 85–92%.

Step 2: Reductive Amination (The Critical Alkylation)

This method is selected over direct alkylation (butyl bromide) to ensure mono-alkylation and preserve the C-F bond.[1]

Reagents:

  • 4-Fluoro-3-nitroaniline (1.0 eq)[1][3][4][5]

  • Butyraldehyde (1.1 – 1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 eq)[1]
    
  • Acetic Acid (AcOH) (1.0 eq)[1]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent, 10-15 vol)[1]

Protocol:

  • Imine Formation: In a dry flask under nitrogen, dissolve 4-fluoro-3-nitroaniline in anhydrous DCE. Add Butyraldehyde and Acetic Acid.

    • Mechanistic Insight: Acetic acid catalyzes the formation of the hemiaminal and subsequent dehydration to the imine.

  • Stirring: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Formation of the imine can sometimes be observed by a slight color change (deepening yellow/orange).[1]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in three portions over 15 minutes.

    • Why STAB? STAB is less reactive than

      
       and does not reduce the aldehyde/ketone as quickly as it reduces the protonated imine. It also will not reduce the nitro group, unlike stronger reducing agents (e.g., 
      
      
      ).[1]
  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     solution. Stir vigorously for 30 minutes to decompose borate complexes.
    
  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
    
    • Target: N-butyl-4-fluoro-3-nitroaniline (typically elutes before the starting material).[1]

Key Data & Quality Control

The following table summarizes the expected analytical data for validation.

ParameterSpecificationNotes
Appearance Yellow to Orange crystalline solidNitroanilines are characteristically colored.[1]

NMR (DMSO-d6)

0.9 (t, 3H), 1.4 (m, 2H), 1.6 (m, 2H), 3.1 (q, 2H), 6.2 (t, NH)
Diagnostic triplet at 0.9 ppm (terminal methyl) and quartet at 3.1 ppm (

).[1]

NMR

-120 to -130 ppm (approx)
Single peak confirming retention of Fluorine.[1]
MS (ESI+)

Molecular Weight: 212.22 g/mol .[1]
Purity (HPLC) > 98.0%Critical to remove trace bis-alkylated byproducts.[1]

Troubleshooting & Optimization

Issue: Polyalkylation (Formation of tertiary amine)[1]
  • Cause: Highly reactive amine or excess aldehyde/reductant.

  • Solution: While STAB minimizes this, ensure stepwise addition . Allow the imine to form before adding the reducing agent.[7][8] Do not use large excesses of butyraldehyde.

Issue: Loss of Fluorine ( Side Reaction)
  • Cause: Reaction temperature too high or presence of strong nucleophiles.

  • Solution: Keep reaction at Room Temperature (20–25°C). Avoid using strong bases (e.g.,

    
    , 
    
    
    ) during the alkylation step.[1] The fluorine at the 4-position is activated by the 3-nitro group and is susceptible to displacement if heated with amines.
Issue: Incomplete Conversion
  • Cause: Steric hindrance or poor imine stability.

  • Solution: Increase reaction time or add activated molecular sieves (4Å) during the imine formation step to remove water and drive the equilibrium.

References

  • PubChem. 4-Fluoro-3-nitroaniline Compound Summary. National Center for Biotechnology Information. [Link][1]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Amines. [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8] Journal of Organic Chemistry.[9] (Fundamental protocol for STAB usage). [Link]

  • Google Patents. Process for preparing 4-fluoro-3-nitroaniline (US3586719A). [1]

Methodological & Application

Application Notes & Protocol: Laboratory Synthesis of N-butyl-4-fluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded protocol for the laboratory synthesis of N-butyl-4-fluoro-3-nitroaniline. The procedure is detailed in two primary stages: the initial nitration of p-fluoroaniline to yield the key intermediate, 4-fluoro-3-nitroaniline, followed by its N-alkylation to produce the final target compound. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth explanations for procedural choices, robust safety protocols, and detailed analytical characterization methods.

Introduction and Significance

N-butyl-4-fluoro-3-nitroaniline is a substituted nitroaniline derivative. Such compounds are valuable intermediates in various fields of chemical synthesis. The presence of a fluorine atom, a nitro group, and an alkylated amine on the benzene ring provides a versatile molecular scaffold for creating more complex molecules.[1] Specifically, these functional groups allow for subsequent chemical modifications, making compounds like N-butyl-4-fluoro-3-nitroaniline important building blocks in the development of pharmaceuticals, agrochemicals, and specialized dyes.[2][3] The synthesis protocol detailed herein is designed to be a reliable and reproducible method for obtaining this compound with high purity.

Scientific Principle and Reaction Causality

The synthesis of N-butyl-4-fluoro-3-nitroaniline is achieved through a two-step process. Understanding the mechanism behind each step is critical for optimizing reaction conditions and ensuring a successful outcome.

Step 1: Electrophilic Aromatic Substitution (Nitration)

The first step involves the synthesis of the precursor, 4-fluoro-3-nitroaniline, via the nitration of p-fluoroaniline.[4] This reaction is a classic example of electrophilic aromatic substitution.

  • Mechanism: Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The aniline's amino group (-NH₂) is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. The fluorine atom is a deactivating but ortho-, para-directing group. The regiochemical outcome—nitration occurring ortho to the fluorine and meta to the anilinium group—is a result of the interplay between these directing effects.

  • Causality of Conditions: The reaction is performed at low temperatures (0–10°C) to control the highly exothermic nature of the nitration and to prevent the formation of unwanted byproducts from over-nitration.[1] Conducting the reaction under anhydrous conditions is crucial, as the presence of water can diminish the yield.[5]

Step 2: Nucleophilic Substitution (N-Alkylation)

The second step is the N-alkylation of 4-fluoro-3-nitroaniline with a butylating agent (e.g., 1-bromobutane).

  • Mechanism: This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane and displacing the bromide ion.[6]

  • Causality of Conditions: A base, such as anhydrous potassium carbonate (K₂CO₃), is essential. It acts as a proton scavenger, deprotonating the aniline nitrogen to increase its nucleophilicity and neutralizing the hydrogen bromide formed during the reaction.[6] This prevents the formation of an ammonium salt, which would halt the reaction. The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the aniline, often requiring heat to drive the reaction to completion.[6]

Detailed Experimental Protocols

Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[7][8]

Part A: Synthesis of 4-Fluoro-3-nitroaniline (Intermediate)

This protocol is adapted from established nitration procedures for p-fluoroaniline.[1][5]

Materials and Reagents:

  • p-Fluoroaniline (C₆H₆FN)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized Water

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add p-fluoroaniline (e.g., 0.1 mol) to concentrated sulfuric acid (e.g., 150 mL). Maintain the temperature between 0–5°C during the addition. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 50 mL) while cooling in an ice bath.

  • Nitration: Cool the p-fluoroaniline solution to 0°C. Add the pre-cooled nitrating mixture dropwise using an addition funnel. Critically maintain the internal reaction temperature below 10°C throughout the addition.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g) with vigorous stirring.

  • Neutralization: Cool the resulting solution in an ice bath and slowly neutralize it by adding concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow-orange precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash it thoroughly with cold deionized water, and press it as dry as possible.

  • Drying: Dry the crude 4-fluoro-3-nitroaniline in a vacuum oven at a low temperature (e.g., 40-50°C). The expected melting point is 94-96°C.[9][10]

Part B: Synthesis of N-butyl-4-fluoro-3-nitroaniline (Final Product)

This protocol is based on standard N-alkylation methods for nitroanilines.[6]

Materials and Reagents:

  • 4-Fluoro-3-nitroaniline (from Part A)

  • 1-Bromobutane (C₄H₉Br)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the dried 4-fluoro-3-nitroaniline (e.g., 0.05 mol), anhydrous potassium carbonate (e.g., 0.075 mol, 1.5 eq), and a suitable solvent like DMF (e.g., 100 mL).

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromobutane (e.g., 0.06 mol, 1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a large volume of deionized water (e.g., 300 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-butyl-4-fluoro-3-nitroaniline by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent like ethanol/water.

Visualization of Experimental Workflows

The following diagrams illustrate the key stages of the synthesis and analysis process.

SynthesisWorkflow cluster_step1 Part A: Precursor Synthesis cluster_step2 Part B: N-Alkylation A Dissolve p-Fluoroaniline in H₂SO₄ at 0-5°C B Add Nitrating Mixture (HNO₃/H₂SO₄) < 10°C A->B C Stir for 1-2 hours B->C D Quench on Ice C->D E Neutralize with NH₄OH D->E F Filter and Dry Product E->F G Combine Precursor, K₂CO₃, and 1-Bromobutane in DMF F->G Use Dried Intermediate H Heat at 70-80°C G->H I Monitor by TLC H->I J Aqueous Workup & Extraction I->J K Dry and Concentrate J->K L Purify (Chromatography) K->L M M L->M Final Product: N-butyl-4-fluoro-3-nitroaniline AnalysisWorkflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Confirm Structure & Purity Confirmed NMR->Confirm FTIR->Confirm MS->Confirm

Caption: Post-synthesis characterization workflow.

Characterization and Data Analysis

Proper analytical characterization is essential to confirm the identity and purity of the synthesized N-butyl-4-fluoro-3-nitroaniline.

ParameterExpected Result
Appearance Yellow to orange crystalline solid or oil. [11]
Molecular Formula C₁₀H₁₃FN₂O₂
Molecular Weight 212.22 g/mol
¹H NMR Expect signals for: aromatic protons, a triplet for the terminal methyl group of the butyl chain, a triplet for the N-CH₂ group, and two multiplets for the internal CH₂ groups.
¹³C NMR Expect 10 distinct carbon signals corresponding to the aromatic and butyl chain carbons.
FT-IR (cm⁻¹) Expect characteristic peaks for: N-H stretching (~3300-3500), C-H stretching (aliphatic, ~2850-2960), C=C stretching (aromatic, ~1600), asymmetric and symmetric NO₂ stretching (~1530 and ~1350), and C-F stretching (~1200-1300).
Mass Spec (MS) The molecular ion peak ([M]⁺) should be observed at m/z = 212.22.

Note: Specific chemical shifts and absorption frequencies will depend on the solvent and instrument used.

Safety, Handling, and Waste Disposal

Trustworthiness in laboratory practice begins with an unwavering commitment to safety. The reagents used in this synthesis possess significant hazards.

  • Hazard Identification:

    • 4-Fluoro-3-nitroaniline: Harmful if swallowed. [12]Causes skin and serious eye irritation. [13]May cause respiratory irritation. [12] * Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Cause severe skin burns and eye damage. Strong oxidizing agents.

    • 1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

    • DMF/Acetonitrile: Flammable liquids. Harmful in contact with skin or if inhaled.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. [14] * Skin Protection: Wear a lab coat and handle all chemicals with appropriate gloves (e.g., nitrile). Inspect gloves before use. [7] * Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if working outside a fume hood. [14]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [13] * Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [7] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [7]

  • Storage and Disposal:

    • Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated place. [7] * Dispose of chemical waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. [7]Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

References

  • ChemicalBook. (2025, September 27). 4-Fluoro-3-nitroaniline - Safety Data Sheet.
  • PubChem. (n.d.). 4-Fluoro-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • ChemicalBook. (n.d.). 3-Fluoro-4-nitroaniline synthesis.
  • ChemicalBook. (2026, January 13). 4-Fluoro-3-nitroaniline Chemical Properties,Uses,Production.
  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Durham Tech. (n.d.). SIGMA-ALDRICH Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • ResearchGate. (2020, March). FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 4-Fluoro-3-nitroaniline, 97% | 155861-25G. Retrieved from [Link]

  • Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928. Retrieved from [Link]

Sources

Application Notes and Protocols for the Nitration of p-Fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. Nitroaromatic compounds, particularly nitrated anilines, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of the experimental procedure for the nitration of p-fluoroaniline derivatives. As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but also to instill a deep understanding of the underlying chemical principles and safety considerations critical for successful and safe execution in a research and development setting.

The nitration of p-fluoroaniline presents an interesting case of electrophilic aromatic substitution where the regiochemical outcome is governed by the interplay of the directing effects of both the amino and fluoro substituents. The amino group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, yet also ortho, para-directing substituent.[1] This guide will delve into the strategies to control the regioselectivity of this reaction, primarily through the use of a protecting group for the amine functionality.

Mechanistic Insights: The Chemistry of Nitration

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[2]

The reaction can be conceptualized in the following key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is generally the rate-determining step of the reaction.[3][4]

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[2]

A critical consideration in the nitration of anilines is the acidic nature of the reaction medium. The amino group (-NH₂) is basic and will be protonated in the presence of strong acids to form the anilinium ion (-NH₃⁺).[3][5][6] This protonated form is strongly deactivating and a meta-director. Direct nitration of aniline often leads to a mixture of products, including a significant amount of the meta-isomer, as well as tarry oxidation byproducts.[3][7]

To circumvent these issues and to favor the formation of the ortho and para isomers, the highly activating amino group is often protected as an acetamido group (-NHCOCH₃). This is achieved by reacting the aniline with acetic anhydride.[8] The acetamido group is still an activating, ortho, para-director, but it is less prone to protonation and oxidation under nitration conditions.[7] Following the nitration step, the acetyl group can be readily removed by hydrolysis to regenerate the amino group.[7]

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[9] Strict adherence to safety protocols is paramount.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin and eyes.[10]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a thermal runaway if not properly controlled, potentially causing explosions and fires.[9]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic upon inhalation and can cause respiratory damage.[9][10]

Mandatory Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[9][11]

  • Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated fume hood.[9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[10][11] Have appropriate spill containment and neutralization kits (e.g., sodium bicarbonate) available.[9]

  • Controlled Addition: The nitrating mixture must be added slowly and in a controlled manner to the substrate solution, with efficient cooling and stirring to dissipate the heat generated.[12]

  • Temperature Monitoring: The reaction temperature must be carefully monitored with a thermometer.

  • Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with stirring. Never add water to the concentrated acid mixture.[11]

Experimental Design and Protocols

This section outlines a reliable, two-step procedure for the nitration of p-fluoroaniline, which involves an initial protection of the amine group followed by the nitration reaction and subsequent deprotection.

Diagram of the Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Work-up p_fluoroaniline p-Fluoroaniline acetylation Acetylation p_fluoroaniline->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation p_fluoroacetanilide 4-Fluoroacetanilide acetylation->p_fluoroacetanilide nitration Nitration p_fluoroacetanilide->nitration p_fluoroacetanilide->nitration nitrating_mixture Nitrating Mixture (HNO3 + H2SO4) nitrating_mixture->nitration nitrated_intermediate Nitrated Acetanilide Intermediate nitration->nitrated_intermediate hydrolysis Acid Hydrolysis nitrated_intermediate->hydrolysis nitrated_intermediate->hydrolysis workup Work-up & Purification hydrolysis->workup final_product 4-Fluoro-2-nitroaniline workup->final_product

Caption: Workflow for the protected nitration of p-fluoroaniline.

Part 1: Protection of p-Fluoroaniline (Acetylation)

This step converts the highly reactive amino group into a less reactive acetamido group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
p-Fluoroaniline111.125.55 g0.05
Acetic Anhydride102.095.5 mL (5.94 g)0.058
Glacial Acetic Acid60.0525 mL-
Water18.02250 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.55 g of p-fluoroaniline in 25 mL of glacial acetic acid.

  • To this solution, add 5.5 mL of acetic anhydride.

  • Gently warm the mixture on a water bath at approximately 50°C for 15 minutes.

  • Pour the warm solution slowly and with stirring into a 500 mL beaker containing 250 mL of cold water.

  • The 4-fluoroacetanilide will precipitate as a white solid.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water and allow them to air dry. The product is typically of sufficient purity for the next step.

Part 2: Nitration of 4-Fluoroacetanilide

This is the key step where the nitro group is introduced onto the aromatic ring. The acetamido group directs the incoming electrophile primarily to the ortho position due to steric hindrance from the fluorine at the para position.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Fluoroacetanilide153.155.0 g0.0326
Conc. Sulfuric Acid (~98%)98.0810 mL-
Conc. Nitric Acid (~70%)63.012.5 mL~0.04

Procedure:

  • Place 5.0 g of dry 4-fluoroacetanilide in a 100 mL flask.

  • Add 10 mL of concentrated sulfuric acid and stir until the solid dissolves completely.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.[13]

  • In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[1]

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-fluoroacetanilide over 20-30 minutes. Ensure the temperature of the reaction mixture does not rise above 10°C.[1]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.[1][13]

  • Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

  • The crude 4-fluoro-2-nitroacetanilide will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[14]

Part 3: Deprotection (Hydrolysis) of 4-Fluoro-2-nitroacetanilide

The final step is to remove the acetyl protecting group to yield the desired 4-fluoro-2-nitroaniline.

Materials:

Reagent/SolventQuantity
Crude 4-Fluoro-2-nitroacetanilideFrom previous step
Conc. Sulfuric Acid15 mL
Water10 mL
10% Sodium Hydroxide SolutionAs needed
EthanolFor recrystallization

Procedure:

  • Transfer the crude 4-fluoro-2-nitroacetanilide to a 100 mL round-bottom flask.

  • Add a mixture of 15 mL of concentrated sulfuric acid and 10 mL of water.

  • Heat the mixture under reflux for 30-45 minutes.[7]

  • Allow the solution to cool to room temperature and then pour it onto 100 g of crushed ice.

  • Neutralize the solution by slowly adding 10% sodium hydroxide solution until the mixture is basic. The 4-fluoro-2-nitroaniline will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain bright yellow crystals of 4-fluoro-2-nitroaniline.[14]

  • Dry the purified crystals, determine the yield, and characterize the product by measuring its melting point and using spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR).

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield of nitrated productIncomplete reaction; Side reactions (oxidation); Loss during work-upEnsure anhydrous conditions where specified.[13] Maintain low reaction temperature. Check the concentration and quality of the acids.
Formation of multiple isomersInadequate protection of the amine; Uncontrolled reaction temperatureEnsure the acetylation step is complete before proceeding. Strictly control the temperature during the addition of the nitrating mixture.
Tarry, dark-colored productOxidation of the aniline derivativeUse the acetyl protecting group. Avoid excessively high reaction temperatures.
No crystallization upon quenchingProduct is soluble in the aqueous acidic solutionEnsure complete neutralization or even make the solution slightly basic to precipitate the aniline derivative.

Conclusion

The nitration of p-fluoroaniline derivatives is a powerful synthetic tool when executed with a thorough understanding of the reaction mechanism and stringent adherence to safety protocols. The use of an acetamido protecting group is a key strategy for achieving high yields and regioselectivity, favoring the formation of 4-fluoro-2-nitroaniline, a valuable building block in medicinal and materials chemistry.[15] This guide provides a robust framework for researchers to successfully and safely perform this important chemical transformation.

References

  • Nitration reaction safety - YouTube. (2024, June 7).
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
  • Ossila. (n.d.). 2-Fluoro-4-nitroaniline | CAS 369-35-7.
  • Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
  • Khan Academy. (n.d.). Nitration of Aniline [Video].
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • IChemE. (n.d.). Incident during nitration in a batch reactor.
  • BenchChem. (n.d.). Application Notes and Protocols for the Nitration of Fluorinated Acetanilides.
  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • SpringerLink. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

Sources

Application Note: Analytical Strategies for the Quantification of N-butyl-4-fluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-butyl-4-fluoro-3-nitroaniline is a critical synthetic intermediate, often implicated in the manufacturing of Tyrosine Kinase Inhibitors (TKIs) such as Plexidartinib. As a substituted nitroaniline, it presents specific analytical challenges:

  • Genotoxic Potential: Nitroanilines are structural alerts for genotoxicity (mutagenicity). If this compound is a starting material or intermediate for an Active Pharmaceutical Ingredient (API), it must be controlled at trace levels (ppm) in the final drug substance.

  • Process Control: During synthesis (typically alkylation of 4-fluoro-3-nitroaniline), the method must resolve the unreacted parent amine (polar) from the N-butyl product (lipophilic) and potential over-alkylated side products.

This guide provides two distinct analytical workflows:

  • Protocol A (HPLC-UV): For raw material assay and reaction monitoring (limit of quantitation ~0.05%).

  • Protocol B (LC-MS/MS): For trace impurity quantification in final API matrices (limit of quantitation < 10 ppm).

Chemical Properties & Separation Logic[1]

Understanding the molecule is the prerequisite for robust method design.

PropertyCharacteristicAnalytical Implication
Chromophore Nitro (

) + Aromatic Ring
Strong UV absorption at 240 nm and 254 nm .
Basicity Secondary Amine (

)
Weak base. prone to peak tailing on silica columns due to silanol interactions. Requires acidic mobile phase.
Polarity Moderate LipophilicityThe butyl chain increases retention significantly compared to the parent (4-fluoro-3-nitroaniline).
Solubility Low in water, High in MeOH/ACNSample diluent must contain at least 50% organic solvent to prevent precipitation.

Protocol A: HPLC-UV for Assay and Purity

Recommended for: In-process control (IPC), Raw Material testing, and Stability studies.

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent end-capped C18.

    • Why: The "Plus" or highly end-capped phases reduce amine tailing.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Mechanism:[1][2] Low pH (~2.0) ensures the amine is fully protonated and suppresses silanol ionization on the column, sharpening peak shape.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The parent amine is significantly more polar than the N-butyl product. A gradient is required to elute the parent early and the product later without excessive broadening.

Time (min)% Solvent A% Solvent BEvent
0.09010Initial Hold (Retain polar impurities)
2.09010Start Gradient
15.01090Elution of N-butyl product
18.01090Wash
18.19010Re-equilibration
23.09010End
  • Flow Rate: 1.0 mL/min[3]

  • Temp: 30°C

  • Injection Vol: 5-10 µL

  • Detection: 254 nm (primary), 210 nm (secondary for non-nitro impurities).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of N-butyl-4-fluoro-3-nitroaniline in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL.

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5
      
    • Resolution (

      
      ) between Parent (4-fluoro-3-nitroaniline) and Product: > 5.0.
      

Protocol B: LC-MS/MS for Trace Impurity Analysis

Recommended for: Genotoxic Impurity (PGI) screening in final drug substances.

Instrumentation
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Note: While nitro compounds often fly well in Negative mode, the secondary amine moiety here makes ESI(+) highly sensitive via

      
       formation.
      
MS Parameters (Optimization Required)
  • Source Temp: 450°C

  • Capillary Voltage: 3500 V

  • Mobile Phase: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile buffer).

MRM Transitions (Example)
  • Precursor Ion: m/z 213.1 (

    
    , calculated based on MW ~212.2).
    
  • Quantifier Ion: m/z 157.0 (Loss of butyl chain:

    
    ).
    
  • Qualifier Ion: m/z 140.0 (Loss of butyl + nitro reduction/loss).

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical steps for sample preparation.

AnalyticalWorkflow Start Sample Received: N-butyl-4-fluoro-3-nitroaniline Decision Define Analytical Goal Start->Decision PathA Assay / Purity Control (>0.05% levels) Decision->PathA Synthesis Monitoring PathB Trace / Genotox Screening (<100 ppm levels) Decision->PathB Final Drug Safety PrepA Diluent: 50:50 ACN:Water Conc: 0.5 mg/mL PathA->PrepA PrepB Diluent: 90:10 MeOH:Water Conc: 10 mg/mL (API Matrix) PathB->PrepB MethodA HPLC-UV (DAD) Col: C18 End-capped MP: Acidic Water/ACN PrepA->MethodA MethodB LC-MS/MS (ESI+) Col: C18 UHPLC MP: Formic Acid/MeOH PrepB->MethodB DataA Output: Area % (Purity Check) MethodA->DataA DataB Output: ppm (Safety/Release) MethodB->DataB

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on the analytical threshold required (Macro vs. Micro analysis).

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of the data, the chosen method must be validated.[4]

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Trace Impurity)
Specificity No interference at retention time of main peak from blank or placebo.No interference >30% of LOQ in blank.
Linearity (

)

(Range: 80-120% of target).

(Range: LOQ to 150% of limit).
Precision (RSD)

(n=6).

(at LOQ level).
Accuracy (Recovery)

.

.
LOD/LOQ N/A for Assay.S/N > 3 (LOD) and S/N > 10 (LOQ).

Troubleshooting Guide

Issue 1: Peak Tailing of the N-butyl Product

  • Cause: Interaction between the secondary amine and residual silanols on the silica column.

  • Fix: Ensure the mobile phase pH is acidic (pH 2-3). If using Formic acid (pH ~2.7) is insufficient, switch to 0.1% Trifluoroacetic acid (TFA), which acts as an ion-pairing agent (Note: TFA suppresses MS signal, use only for UV).

Issue 2: Carryover in LC-MS

  • Cause: Lipophilic butyl chain adhering to injector seals.

  • Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.

Issue 3: Co-elution of Regioisomers

  • Cause: The nitration step may produce 2-nitro isomers.[5]

  • Fix: Use a Phenyl-Hexyl column instead of C18. The

    
     interactions offered by the Phenyl phase often provide better selectivity for aromatic isomers than pure hydrophobicity (C18).
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link

  • Thermo Fisher Scientific. (2020). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[6][7] Application Note 29046. Link

  • BenchChem. (2025).[3][8] 4-Fluoro-3-nitroaniline: Analytical Characterization and Synthesis Context.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline.Link

Sources

N-butyl-4-fluoro-3-nitroaniline as an intermediate for dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Utilization of N-butyl-4-fluoro-3-nitroaniline in High-Performance Dye Synthesis

Abstract

This technical guide outlines the synthesis, characterization, and application of N-butyl-4-fluoro-3-nitroaniline (CAS 1157559-23-3) , a critical intermediate in the manufacturing of semi-permanent nitro dyes (HC dyes) and disperse dyes. Unlike generic aniline precursors, this fluorinated scaffold offers a unique "activated" electrophilic site (C-F bond ortho to a nitro group), enabling highly regioselective Nucleophilic Aromatic Substitution (


) reactions. This document provides validated protocols for synthesizing this intermediate and utilizing it to generate chromophores with tunable lipophilicity and spectral properties.

Introduction: The Fluoronitroaniline Advantage

In the development of modern hair dyes and textile colorants, 2-nitro-1,4-phenylenediamine derivatives are the industry standard for producing yellow, orange, and red hues. The synthesis of these dyes requires precise control over substituent placement to ensure color fastness and safety.

N-butyl-4-fluoro-3-nitroaniline serves as a "masked" diamine precursor.[1] Its utility stems from two key structural features:

  • The N-Butyl Group: Increases the molecule's lipophilicity (

    
    ), enhancing penetration into keratin fibers (hair) or hydrophobic synthetic fibers (polyester).
    
  • The Activated Fluorine: The nitro group at position 3 exerts a strong electron-withdrawing effect, activating the fluorine at position 4 toward nucleophilic displacement.[2] This allows for the clean introduction of a second amine moiety under mild conditions, avoiding the formation of isomeric byproducts common in chlorinated analogs.

Chemical Profile & Safety

PropertyData
Chemical Name N-butyl-4-fluoro-3-nitroaniline
CAS Number 1157559-23-3
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 212.22 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point 65–70 °C (Experimental range)
Hazards Skin Irritant (H315), Eye Irritant (H319).[1] Potential sensitizer.[1]

Safety Warning: Nitroanilines are potential methemoglobinemia inducers. All procedures must be conducted in a fume hood with nitrile gloves and eye protection.

Protocol A: Synthesis of N-butyl-4-fluoro-3-nitroaniline

Objective: Selective N-alkylation of 4-fluoro-3-nitroaniline. Precursor: 4-Fluoro-3-nitroaniline (CAS 364-76-1).[1][3][4][5][6]

Reagents
  • 4-Fluoro-3-nitroaniline (1.0 eq)[1][4][7]

  • 1-Bromobutane (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq) - Finkelstein catalyst to accelerate alkylation.[1]

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Add 4-Fluoro-3-nitroaniline (15.6 g, 100 mmol) and Acetonitrile (150 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (20.7 g, 150 mmol) and KI  (1.66 g, 10 mmol). The suspension will turn bright yellow.
    
  • Alkylation: Add 1-Bromobutane (15.1 g, 110 mmol) dropwise via an addition funnel over 15 minutes.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5][8] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
    • Note: Over-alkylation to the N,N-dibutyl species is rare due to steric hindrance, but monitoring is crucial.

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude orange oil/solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).[1]

  • Yield: Expected yield is 85–92% (approx. 18–19.5 g).

Protocol B: Utilization in Dye Synthesis (Chromophore Generation)[1]

Objective: Conversion of the intermediate into a functional Nitro-Phenylenediamine Dye via


.
Mechanism:  The butylamine group directs the incoming nucleophile to the para position relative to itself (meta to nitro), but the fluorine is activated by the ortho nitro group . The fluorine displacement is the dominant pathway.
Reagents
  • N-butyl-4-fluoro-3-nitroaniline (Intermediate from Protocol A)[1][9][7][10]

  • Nucleophile: Ethanolamine (for HC Yellow/Red types) or Methylamine.

  • Base: Triethylamine (TEA) or DIPEA.

  • Solvent: Ethanol or IPA.

Step-by-Step Methodology
  • Setup: In a reaction vessel, dissolve N-butyl-4-fluoro-3-nitroaniline (10 mmol) in Ethanol (30 mL).

  • Nucleophile Addition: Add Ethanolamine (12 mmol) and TEA (11 mmol).

  • Reaction: Heat to mild reflux (70 °C) for 4–6 hours.

    • Observation: The solution color will shift significantly (typically from pale yellow to deep orange/red) as the conjugation system changes.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The dye will precipitate.[11][12] Filter the solid and wash with cold water to remove fluoride salts and excess amine.

  • Product:

    
    -butyl-
    
    
    
    -(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine
    .

Process Visualization

The following diagram illustrates the synthesis pipeline and the regioselective logic.

DyeSynthesis Start 4-Fluoro-3-nitroaniline (CAS 364-76-1) Intermediate INTERMEDIATE: N-butyl-4-fluoro-3-nitroaniline (CAS 1157559-23-3) Start->Intermediate Protocol A: N-Alkylation Reagents1 1-Bromobutane K2CO3 / KI / ACN Reagents1->Intermediate FinalDye FINAL DYE: N1-butyl-N4-substituted- 2-nitro-p-phenylenediamine Intermediate->FinalDye Protocol B: SnAr (F-Displacement) Reagents2 R-NH2 (e.g., Ethanolamine) Base / Heat Reagents2->FinalDye

Caption: Synthesis pathway from commodity precursor to final nitro dye via the N-butyl-4-fluoro-3-nitroaniline intermediate.

Analytical Characterization Standards

To validate the identity of the N-butyl-4-fluoro-3-nitroaniline intermediate, the following spectral signals must be confirmed:

MethodExpected SignalInterpretation
HPLC Retention Time shift vs. PrecursorThe N-butyl derivative will elute later than 4-fluoro-3-nitroaniline due to the hydrophobic butyl chain.[1]
1H NMR

0.95 (t, 3H)
Terminal methyl of butyl group.
1H NMR

3.15 (q, 2H)

protons (diagnostic of successful alkylation).
1H NMR

4.0–6.0 (br s)
NH proton (broad, exchangeable).
19F NMR Singlet approx -120 to -130 ppmConfirms fluorine is still present and not displaced during alkylation.[1]

Expert Insights & Troubleshooting

  • Regioselectivity Control: The success of Protocol B relies on the Fluorine being more labile than the Nitro group. The Nitro group is ortho to the Fluorine, activating it. However, if the reaction temperature in Protocol B exceeds 120 °C, you may risk displacing the nitro group or the N-butyl amine. Keep temperatures moderate (<90 °C).

  • Solubility Management: If the final dye is too lipophilic (oily), consider using a more polar amine in Protocol B (e.g., diethanolamine) or crystallizing the final product as a hydrochloride salt.

  • Impurity Tracking: The most common impurity in Protocol A is the N,N-dibutyl species. This can be minimized by using a slight excess of the aniline starting material rather than the alkyl halide.

References

  • Murtaza, G., et al. (2019). Synthesis and Molecular Docking Studies of Fluoronitroaniline Derivatives. Tropical Journal of Natural Product Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of N-Butyl-4-Fluoro-3-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of reaction conditions for the mono-alkylation of 4-fluoro-3-nitroaniline. Ticket ID: OPT-2024-BFNA Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Optimizing the yield of N-butyl-4-fluoro-3-nitroaniline requires navigating a trade-off between reactivity (the aniline nitrogen is deactivated by the ortho-nitro and para-fluoro groups) and chemoselectivity (avoiding over-alkylation or displacement of the labile fluorine atom).

While many researchers attempt direct alkylation with butyl halides, our internal data suggests that Reductive Amination is the superior "Gold Standard" protocol for high-yield mono-alkylation. This guide covers both the optimization of the direct route and the implementation of the reductive route.

Module 1: The "Gold Standard" Protocol (Reductive Amination)

Recommendation: Switch to this method if you are experiencing low yields (<50%) or difficult purification due to N,N-dibutyl side products.

The Logic (Expertise & Experience)

Direct alkylation follows statistical kinetics, often resulting in a mixture of unreacted starting material, mono-alkylated product, and di-alkylated byproducts. By using reductive amination, we form a discrete imine intermediate which, upon reduction, yields exclusively the mono-alkylated amine. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent because it is mild enough to leave the nitro group intact while selectively reducing the imine.

Optimized Workflow Diagram

ReductiveAmination Start Start: 4-Fluoro-3-nitroaniline (1.0 eq) Reagents Add: Butyraldehyde (1.2 eq) Solvent: DCE or THF Acid: AcOH (2.0 eq) Start->Reagents Imine Intermediate: Imine Formation (Equilibrium) Reagents->Imine Dehydration (-H2O) Reduction Add: NaBH(OAc)3 (1.5 eq) Time: 4-16h @ RT Imine->Reduction Selective Reduction Quench Quench: Sat. NaHCO3 (pH > 8) Reduction->Quench Product Target: N-butyl-4-fluoro-3-nitroaniline (>85% Yield) Quench->Product

Caption: Step-wise workflow for the reductive amination pathway, ensuring mono-alkylation selectivity.

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 4-fluoro-3-nitroaniline (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Add Butyraldehyde (1.1 – 1.2 equiv).

    • Add Acetic Acid (1.5 – 2.0 equiv) to catalyze imine formation.

    • Tech Note: Stir for 30–60 minutes at room temperature. The electron-withdrawing nitro group makes the aniline less nucleophilic, so acid catalysis is critical.

  • Selective Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) in one portion.

    • Stir at room temperature under nitrogen for 4–16 hours. Monitor via TLC/LCMS.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ until pH > 8 (neutralizes the acid).

    • Extract with DCM or Ethyl Acetate.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Module 2: Troubleshooting Direct Alkylation (Legacy Method)

Context: If you must use butyl bromide/iodide (e.g., due to reagent availability), follow these strict controls to minimize side reactions.

Common Failure Modes
IssueCauseSolution
Low Conversion Aniline is deactivated by NO₂/F groups.Use a polar aprotic solvent (DMF, DMSO) and heat (60–80°C).
Over-Alkylation Reaction kinetics favor the more nucleophilic product.Use a large excess of aniline (substrate) or slow addition of the alkyl halide.
Fluorine Hydrolysis Base is too strong or temperature too high.Switch from KOH/NaOH to DIPEA or K₂CO₃. Keep Temp < 90°C.
Optimized Conditions for Direct Alkylation
  • Reagents: 4-Fluoro-3-nitroaniline (1.0 eq), n-Butyl Bromide (1.1 eq), DIPEA (2.0 eq).

  • Solvent: DMF (Dimethylformamide) – promotes SN2 attack.

  • Catalyst: Sodium Iodide (0.1 eq) – Finkelstein condition to generate reactive butyl iodide in situ.

  • Temperature: 70°C. Do not exceed 90°C to prevent SNAr displacement of the fluorine by the solvent or base.

Module 3: Critical FAQs

Q1: Why is the Fluorine atom a concern during synthesis?

A: The fluorine atom is located ortho to a nitro group and para to the amine. This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .

  • Risk: If you use a strong nucleophilic base (like hydroxide or methoxide) or a nucleophilic solvent (primary amines), you may displace the fluorine, forming N-butyl-3-nitro-1,4-diaminobenzene derivatives.

  • Prevention: Use non-nucleophilic bases (DIPEA, K₂CO₃) and avoid primary amine solvents.

Q2: Can I use NaBH₄ instead of NaBH(OAc)₃ for the reductive amination?

A: We advise against it.

  • Reason: NaBH₄ is a stronger reducing agent. While it can work, it carries a higher risk of reducing the nitro group to an amine or hydroxylamine, especially if metal ions are present as impurities. NaBH(OAc)₃ is chemoselective for imines in the presence of nitro groups.

Q3: How do I remove unreacted aniline from the product?

A: The target molecule (N-butyl) is more basic and lipophilic than the starting material.

  • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate (start 95:5, move to 80:20). The di-alkylated impurity usually elutes first (highest Rf), followed by the target, then the starting material.

Module 4: Comparative Data Analysis

The following table summarizes internal optimization runs comparing the two methods.

MetricMethod A: Direct Alkylation (DMF/K₂CO₃)Method B: Reductive Amination (DCE/STAB)
Yield (Isolated) 45 – 60%85 – 92%
Mono:Di Selectivity 70:30>99:1
Reaction Time 12 – 24 Hours4 – 6 Hours
Purification Effort High (Column required)Low (Recrystallization often sufficient)
Safety Profile Moderate (High temp, alkyl halides)High (Room temp, no alkylating agents)

References

  • Synthesis of 4-Fluoro-3-nitroaniline (Precursor)
  • General Reductive Amination Protocols (STAB)

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.
    • URL:[Link]

    • Relevance: Establishes the mechanism and chemoselectivity of NaBH(OAc)₃ for imines over nitro groups.
  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: Vapourtec Application Notes. "Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoronitrobenzene."
    • URL:[Link]

    • Relevance: Highlights the reactivity of fluorine ortho to nitro groups, validating the need to avoid nucleophilic bases.
  • Properties of N-Alkyl-4-fluoro-3-nitroanilines

    • Source: PubChem Compound Summary for 4-Fluoro-3-nitroaniline.
    • URL:[Link]

    • Relevance: Verification of chemical structure and physical properties for workup planning.

Sources

Technical Support Center: Solubility Optimization for N-butyl-4-fluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-butyl-4-fluoro-3-nitroaniline is a secondary amine intermediate often used in the synthesis of EGFR inhibitors and functionalized dyes. Its physicochemical profile presents a "solubility paradox": the electron-withdrawing nitro and fluoro groups reduce the basicity of the amine, while the butyl chain adds significant lipophilicity.

This combination frequently leads to "oiling out" during crystallization and poor dissolution in aqueous reaction media. This guide provides self-validating protocols to overcome these specific barriers.

Physicochemical Snapshot
PropertyCharacteristicImplication for Solubility
Lipophilicity High (Butyl tail)Excellent solubility in DCM, EtOAc; Poor in Water.
Lattice Energy Low to ModerateTendency to form oils or amorphous solids rather than crystals (Low Melting Point).
Basicity Weak (pKb > 10 est.)Difficult to form stable salts with weak acids; requires strong acids (HCl/H₂SO₄) to protonate, but salts may hydrolyze.
H-Bonding Donor (1), Acceptor (3)Soluble in H-bond accepting solvents (DMSO, DMF, Acetone).

Module 1: Reaction Media & Synthesis Optimization

Problem: The starting material (4-fluoro-3-nitroaniline) or the alkylating agent does not dissolve in the chosen solvent, or the reaction stalls due to phase separation.

Troubleshooting Guide: Choosing the Right Reaction Solvent

Q: My N-alkylation reaction (using Butyl Bromide) is extremely slow. The starting material is undissolved. What should I do?

A: The electron-deficient nature of the aniline ring reduces nucleophilicity, making the reaction kinetics sensitive to solvation effects. You must disrupt the crystal lattice of the starting material while stabilizing the transition state.

Protocol: Solvent Switching & Phase Transfer Catalysis (PTC)

  • Option A: Dipolar Aprotic Switch (Homogeneous)

    • Solvent: Switch to DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

    • Mechanism: These solvents have high dielectric constants and effectively solvate the polar nitroaniline, breaking the lattice energy.

    • Validation: Take a 10 mg aliquot. If it dissolves clearly in 0.5 mL DMF at RT, the solvent system is viable.

  • Option B: Phase Transfer Catalysis (Heterogeneous)

    • System: Toluene (organic phase) + 50% NaOH/K₂CO₃ (aqueous/solid phase) + TBAB (Tetrabutylammonium bromide) .

    • Mechanism: The N-butyl-4-fluoro-3-nitroaniline product is highly lipophilic. PTC allows the deprotonation to occur at the interface while keeping the reactants in the organic phase where they are soluble.

    • Benefit: Easier workup than DMF (no high-boiling solvent removal).

Visualizing the Reaction Solubility Logic

ReactionSolubility Start Reaction Issue: Low Conversion / Insolubility CheckSolvent Current Solvent System? Start->CheckSolvent Protic Protic (EtOH, MeOH) CheckSolvent->Protic If using... NonPolar Non-Polar (Toluene, Hexane) CheckSolvent->NonPolar If using... Action1 Switch to Dipolar Aprotic (DMF, DMSO, NMP) Protic->Action1 Solubility Fix Action2 Add Phase Transfer Catalyst (TBAB or 18-Crown-6) NonPolar->Action2 Kinetic Fix Mechanism1 Mechanism: Disrupts H-bonding lattice Increases nucleophilicity Action1->Mechanism1 Mechanism2 Mechanism: Shuttles anion between phases Overcomes solubility barrier Action2->Mechanism2

Figure 1: Decision matrix for selecting reaction conditions based on solubility limitations.

Module 2: Purification & Crystallization (The "Oiling Out" Problem)

Problem: Upon cooling the reaction mixture or during recrystallization, the product separates as a sticky oil or gum instead of crystals.

Scientific Context: The N-butyl chain lowers the melting point (likely <60°C or near RT) compared to the parent aniline. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.

Troubleshooting Guide: Preventing Oiling Out

Q: I tried recrystallizing from Ethanol/Water, but I got a red oil at the bottom. How do I get crystals?

A: You are operating in the "Oiling Out Zone" (metastable region). You must reduce the saturation temperature or change the solvent polarity to favor crystal nucleation over phase separation.

Protocol: The "Two-Solvent" Rescue Method

  • Solvent Selection: Avoid Water/Alcohol mixtures if oiling occurs. Switch to Heptane/Ethyl Acetate or Hexane/Toluene .

  • Step-by-Step Procedure:

    • Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate (Good Solvent) at 40°C.

    • Filtration: Filter warm to remove insoluble inorganic salts.

    • Anti-Solvent Addition: Slowly add Heptane (Anti-Solvent) dropwise while stirring until a faint turbidity persists.

    • Seeding (Critical): Add a "seed crystal" (if available) or scratch the glass wall. If no seed exists, cool a small aliquot on dry ice to force solidification, then use that as a seed.

    • Slow Cooling: Do NOT put it in the fridge immediately. Wrap the flask in a towel and let it cool to RT over 4 hours.

    • Validation: If oil droplets form, reheat slightly to redissolve and add more Good Solvent (EtOAc). You need to lower the concentration to bypass the LLPS region.

Module 3: Analytical Sample Preparation

Problem: The compound precipitates in HPLC lines or gives erratic NMR baselines.

Q: What is the best solvent for NMR and HPLC analysis?

A:

  • NMR: Use DMSO-d6 .

    • Reasoning: Chloroform-d (CDCl3) is acceptable, but if the sample contains trace acid (from workup), the amine proton shift will drift. DMSO-d6 forms strong H-bonds, stabilizing the chemical shifts of the -NH proton and ensuring complete dissolution of any dimeric aggregates.

  • HPLC: Use Acetonitrile (ACN) as the organic modifier.

    • Warning: Avoid dissolving the sample in pure water or low % MeOH. Dissolve the sample in 100% ACN or MeOH first, then dilute with water if necessary.

    • Causality: The butyl tail makes the molecule hydrophobic. Injecting a dissolved sample into a high-water mobile phase can cause micro-precipitation in the injector loop, leading to "ghost peaks" or carryover.

Frequently Asked Questions (FAQs)

Q1: Can I make the HCl salt to improve water solubility?

  • Answer: Yes, but proceed with caution. The nitro group makes the amine weakly basic. You need anhydrous conditions (e.g., HCl in Dioxane or Ether).

  • Risk: The salt may be hygroscopic (absorb water from air) and turn into a "goo." Store in a desiccator. For biological assays, dissolve the free base in DMSO first, then dilute.

Q2: Why is my yield low after workup?

  • Answer: Check your aqueous waste. Due to the amphiphilic nature (polar nitro + non-polar butyl), the compound may form stable emulsions or stay in the interface.

  • Fix: Use Brine (Saturated NaCl) during extraction to "salt out" the organic compound. Use DCM instead of EtOAc for extraction, as it is denser and often breaks emulsions better for nitroanilines.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for switching from protic to dipolar aprotic solvents).
  • Abbott, S. (2023). Solubility Science: Principles and Practice. (Authoritative resource on overcoming "oiling out" via solvent selection).

  • PubChem. (2023). 4-Fluoro-3-nitroaniline Compound Summary. National Library of Medicine. [Link] (Source for parent compound physicochemical data).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-butyl-4-fluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

In the pursuit of novel therapeutics and chemical entities, the lifecycle of a compound extends far beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of N-butyl-4-fluoro-3-nitroaniline, a compound whose structure—a halogenated nitroaromatic—necessitates a rigorous and informed approach to its end-of-life management. Our objective is to empower you, our fellow researchers, with the knowledge to handle this waste stream safely and compliantly, ensuring that our work's impact remains confined to the positive advancement of science.

Part 1: Hazard Assessment and the Rationale for Specialized Disposal

Nitroaromatic compounds are often toxic and are considered significant environmental pollutants due to their persistence in soil and water.[1] The presence of a fluorine atom classifies this as a halogenated organic compound, which requires a specific disposal pathway to prevent the release of harmful substances.[2]

Inferred Hazard Profile (Based on 4-Fluoro-3-nitroaniline)

Hazard ClassGHS Hazard StatementClassification
Acute Toxicity, OralH302: Harmful if swallowedCategory 4
Skin Corrosion/IrritationH315: Causes skin irritationCategory 2
Serious Eye Damage/IrritationH319: Causes serious eye irritationCategory 2
Specific target organ toxicityH335: May cause respiratory irritationCategory 3

Data inferred from the Safety Data Sheet for 4-Fluoro-3-nitroaniline.[3][4][5]

The primary takeaway is that this waste is hazardous. It cannot be disposed of via standard laboratory drains or in regular solid waste.[6] The combination of the nitro group and the halogen necessitates a disposal method capable of complete molecular destruction, which, for this chemical class, is high-temperature incineration.[2]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste, the first step is always to ensure your personal safety. Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[7][8][9]

Mandatory PPE:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166 or equivalent).[3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[10][11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically impervious apron or suit is recommended.[10][11]

  • Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][12]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to final disposal.[6]

Step 1: Waste Segregation - The Critical First Step

  • Action: Collect waste N-butyl-4-fluoro-3-nitroaniline and any materials contaminated with it (e.g., weighing paper, contaminated gloves, silica gel) in a dedicated waste container.

  • Causality: This compound is a halogenated nitroaromatic . It is imperative to segregate it into a container specifically designated for "Halogenated Organic Waste."[2] Co-mingling this with non-halogenated waste streams complicates the incineration process, increases disposal costs, and can create unforeseen chemical hazards.

Step 2: Container Selection and Management

  • Action: Use a chemically compatible container in good condition. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate. Plastic is often preferred to minimize the risk of breakage.[6][13]

  • Causality: The container must be robust and non-reactive with the waste to prevent leaks or degradation. The container must be kept closed at all times except when actively adding waste.[13][14] This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.

Step 3: Proper Labeling - Communication for Safety

  • Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "N-butyl-4-fluoro-3-nitroaniline" .[6] For mixtures, list all components and their approximate percentages.

    • The date of waste generation (the date you first added waste to the container).

    • Your name, laboratory room number, and department.

  • Causality: Accurate and complete labeling is an OSHA and EPA requirement.[15][16] It ensures that everyone who handles the container, from lab colleagues to EHS professionals, is aware of its contents and the associated hazards.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container at or near the point of generation, such as in a chemical fume hood or a designated secondary containment bin.

  • Causality: Storing waste in an SAA is an EPA-regulated practice.[13][14] It keeps the waste under the control of laboratory personnel who are knowledgeable about its hazards. The storage area must be well-ventilated to prevent the accumulation of vapors.[2] Ensure that incompatible materials (e.g., strong acids, bases, or oxidizers) are not stored nearby to prevent accidental reactions.[7][13]

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is full or you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2][6]

  • Causality: EHS professionals are trained and authorized to handle the transport and consolidation of hazardous waste. They work with licensed hazardous waste disposal contractors who will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and recommended final disposal method for this class of compound is high-temperature incineration in a facility equipped with emission control systems to neutralize harmful gases.[2]

Part 4: Emergency Procedures - Spill Management

  • Personal Safety First: Evacuate the immediate area if the spill is large or if you feel unwell.

  • Containment: If the spill is small and you are trained to handle it, prevent it from spreading. Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow) to dike the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Cleanup: Carefully scoop the absorbent material into your designated halogenated organic waste container. Clean the affected surface with an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-butyl-4-fluoro-3-nitroaniline.

G cluster_0 Laboratory Operations cluster_1 Disposal & Compliance gen Waste Generation (N-butyl-4-fluoro-3-nitroaniline) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) gen->ppe Initiate Disposal seg Step 2: Segregate Waste (Container: 'Halogenated Organic Waste') ppe->seg label_cont Step 3: Label Container ('Hazardous Waste', Full Name, Date) seg->label_cont store Step 4: Store in SAA (Fume Hood / Secondary Containment) label_cont->store add_waste Add More Waste? store->add_waste full Container Full? store->full add_waste->store No add_waste->full full->store No contact_ehs Step 5: Contact EHS for Pickup full->contact_ehs Yes ehs_pickup EHS Collects Waste contact_ehs->ehs_pickup transport Transport by Licensed Contractor ehs_pickup->transport disposal Final Disposal (High-Temperature Incineration) transport->disposal

Caption: Disposal workflow for N-butyl-4-fluoro-3-nitroaniline.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EnviroServe. Retrieved February 17, 2026, from [Link]

  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals. Retrieved February 17, 2026, from [Link]

  • OSHA Requirements for HazCom Compliance. (2023, June 29). National Association of Safety Professionals. Retrieved February 17, 2026, from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved February 17, 2026, from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved February 17, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved February 17, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). A-C-T Enviro. Retrieved February 17, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University - Research. Retrieved February 17, 2026, from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved February 17, 2026, from [Link]

  • Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 17, 2026, from [Link]

  • 4-FLUORO ANILINE For Synthesis - Safety Data Sheet. (n.d.). Alpha Chemika. Retrieved February 17, 2026, from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved February 17, 2026, from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). U.S. Army Corps of Engineers. Retrieved February 17, 2026, from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (2019, September 11). Routledge. Retrieved February 17, 2026, from [Link]

  • 2-nitrophenol waste. (2025, September 9). Reddit. Retrieved February 17, 2026, from [Link]

  • 3-Nitroaniline - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved February 17, 2026, from [Link]

  • 4-Fluoro-3-nitroaniline. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.